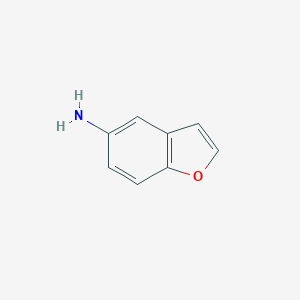

1-Benzofuran-5-amina

Descripción general

Descripción

1-Benzofuran-5-amine is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The amine group at the 5-position of the benzofuran ring imparts unique chemical and biological properties to this compound. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Aplicaciones Científicas De Investigación

1-Benzofuran-5-amine has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes

Mecanismo De Acción

Target of Action

1-Benzofuran-5-amine, a derivative of benzofuran, primarily targets the Lysozyme . Lysozymes are enzymes that play a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

Benzofuran derivatives are known to interact with their targets and induce changes that can lead to various biological effects . For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity, suggesting they may interact with bacterial proteins or enzymes to inhibit bacterial growth .

Biochemical Pathways

For instance, some benzofuran derivatives have been shown to have anticancer activities, suggesting they may affect pathways related to cell growth and proliferation .

Pharmacokinetics

Benzofuran derivatives are generally known for their improved bioavailability, which is a critical factor in their effectiveness as therapeutic agents . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Benzofuran derivatives have been associated with a range of biological activities, including anticancer, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that 1-Benzofuran-5-amine may have similar impacts at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzofuran-5-amine. While specific studies on this compound are limited, it is known that factors such as pH, temperature, and the presence of other molecules can impact the effectiveness of similar compounds .

Análisis Bioquímico

Biochemical Properties

1-Benzofuran-5-amine, like other benzofuran compounds, has been found to have a wide range of biological and pharmacological applications . It is known to interact with various enzymes, proteins, and other biomolecules. For instance, benzofuran compounds have been found to interact with monoamine transporters and 5-HT receptors . The nature of these interactions is complex and can involve both binding and modulation of the activity of these biomolecules .

Cellular Effects

1-Benzofuran-5-amine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Molecular Mechanism

The molecular mechanism of action of 1-Benzofuran-5-amine involves its interactions at the molecular level with various biomolecules. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, benzofuran compounds have been found to be substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies .

Temporal Effects in Laboratory Settings

The effects of 1-Benzofuran-5-amine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, the effects of 1-Benzofuran-5-amine vary with different dosages . For example, benzofurans have been found to induce dose-related elevations in extracellular dopamine and serotonin in the brain, but benzofurans were more potent than MDA . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Transport and Distribution

The transport and distribution of 1-Benzofuran-5-amine within cells and tissues are complex processes that involve interactions with various transporters or binding proteins . Detailed information on its localization or accumulation is currently limited .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

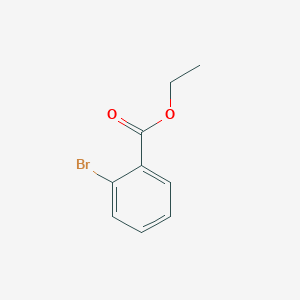

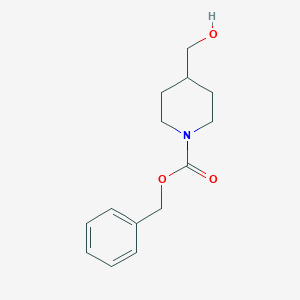

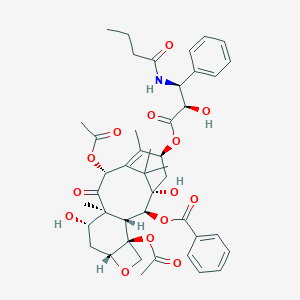

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzofuran-5-amine can be synthesized through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by amination at the 5-position. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as copper-catalyzed cyclization, is also employed to construct the benzofuran ring .

Industrial Production Methods: Industrial production of 1-Benzofuran-5-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzofuran-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the amine group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino alcohols or other reduced forms.

Substitution: Halogenated, alkylated, or nitrated benzofuran derivatives.

Comparación Con Compuestos Similares

Benzothiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring.

Coumarin: Contains a fused benzene and pyrone ring.

Isoquinoline: Features a fused benzene and pyridine ring

Uniqueness: 1-Benzofuran-5-amine stands out due to its unique amine group at the 5-position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Propiedades

IUPAC Name |

1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOLCSICTCPZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363114 | |

| Record name | 1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58546-89-7 | |

| Record name | 1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminobenzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

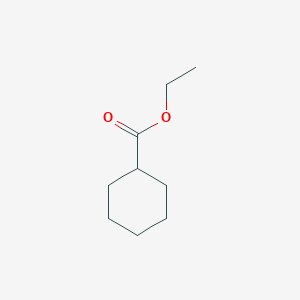

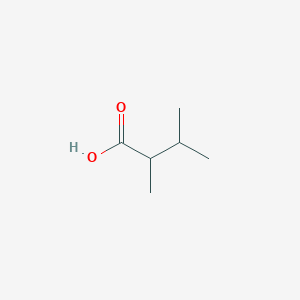

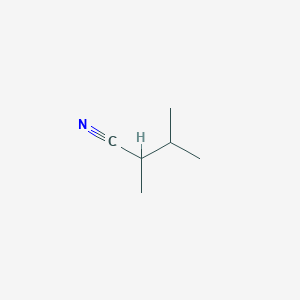

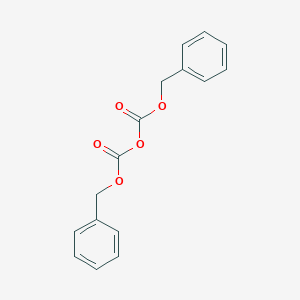

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

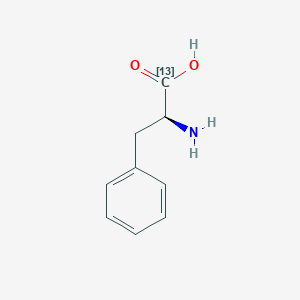

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)